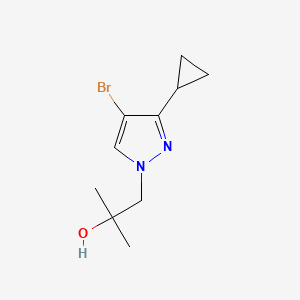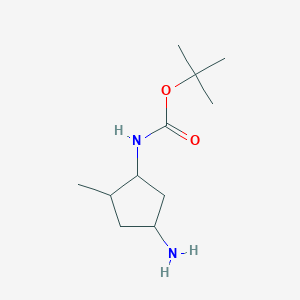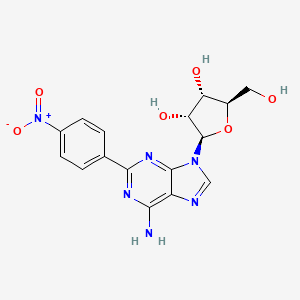
Adenosine, 2-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, 2-(4-nitrophenyl)- is a compound that combines the nucleoside adenosine with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2-(4-nitrophenyl)- typically involves the reaction of adenosine with 4-nitrophenyl derivatives under specific conditions. One common method is the cyanoacetylation of amines, where adenosine reacts with 4-nitrophenyl cyanoacetate in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of Adenosine, 2-(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Adenosine, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-(4-aminophenyl)adenosine, while nucleophilic substitution can result in various substituted adenosine derivatives .
科学的研究の応用
Adenosine, 2-(4-nitrophenyl)- has several scientific research applications:
作用機序
The mechanism of action of Adenosine, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at adenosine receptors, influencing various physiological processes . It can also inhibit enzymes like adenosine deaminase, leading to increased levels of adenosine and subsequent effects on cellular metabolism and signaling .
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signal transduction.
2-(4-nitrophenyl)adenosine: Similar to Adenosine, 2-(4-nitrophenyl)- but with different substitution patterns.
3-(4-nitrophenyl)-5-phenyl isoxazole: Another compound with a nitrophenyl group, used as an inhibitor of adenosine deaminase.
Uniqueness
Adenosine, 2-(4-nitrophenyl)- is unique due to its specific combination of adenosine and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for studying the effects of nitrophenyl substitution on adenosine’s activity and for developing new therapeutic agents.
特性
CAS番号 |
37151-16-9 |
|---|---|
分子式 |
C16H16N6O6 |
分子量 |
388.33 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-(4-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-1-3-8(4-2-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
InChIキー |
HNRQCEZXCMMODB-UBEDBUPSSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


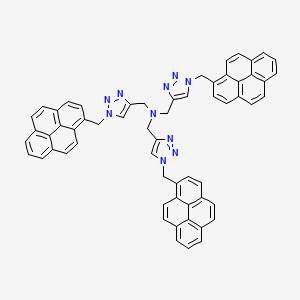



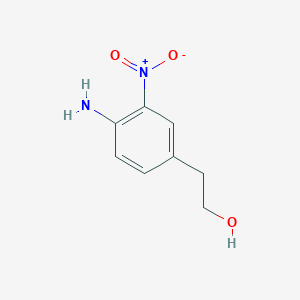
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)

![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)

